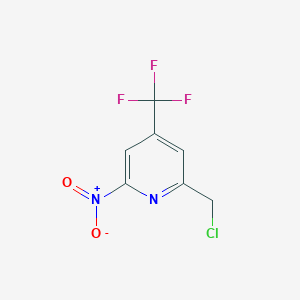
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group and the nitro group in the pyridine ring imparts significant reactivity and stability to the compound, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-methyl-6-nitro-4-(trifluoromethyl)pyridine. This can be achieved through a liquid-phase chlorination reaction using chlorine gas under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of 2-azidomethyl-6-nitro-4-(trifluoromethyl)pyridine.
Reduction: Formation of 2-chloromethyl-6-amino-4-(trifluoromethyl)pyridine.
Oxidation: Formation of 2-carboxymethyl-6-nitro-4-(trifluoromethyl)pyridine.
Applications De Recherche Scientifique
2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their structure or function .
Comparaison Avec Des Composés Similaires
- 2-Chloromethyl-4-nitro-6-(trifluoromethoxy)pyridine
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)benzene
- 2-Chloromethyl-6-nitro-4-(trifluoromethyl)quinoline
Uniqueness: 2-Chloromethyl-6-nitro-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl and nitro groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it more versatile in synthetic applications compared to its analogs .
Propriétés
Formule moléculaire |
C7H4ClF3N2O2 |
|---|---|
Poids moléculaire |
240.57 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-nitro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-3-5-1-4(7(9,10)11)2-6(12-5)13(14)15/h1-2H,3H2 |
Clé InChI |
IRQBQQISPIJVRI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















